molecular formula C9H15NO2 B13075631 2-Amino-6,6-dimethylhept-4-ynoic acid

2-Amino-6,6-dimethylhept-4-ynoic acid

Cat. No.: B13075631
M. Wt: 169.22 g/mol
InChI Key: OURDSQVJLLVWCA-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethylhept-4-ynoic acid is a unique organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its distinctive structure, which includes an amino group, a dimethylhept-4-ynoic acid backbone, and a terminal alkyne group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 2-Amino-6,6-dimethylhept-4-ynoic acid involves several steps, including addition, condensation, cyclization, and methoxylation reactions . The general synthetic route can be summarized as follows:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.

Chemical Reactions Analysis

2-Amino-6,6-dimethylhept-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.

Scientific Research Applications

2-Amino-6,6-dimethylhept-4-ynoic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound valuable in drug discovery and therapeutic applications.

Comparison with Similar Compounds

2-Amino-6,6-dimethylhept-4-ynoic acid can be compared with other similar compounds, such as Fmoc-(2S)-2-Amino-6,6-dimethylhept-4-ynoic acid . While both compounds share a similar backbone structure, the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group in the latter makes it more suitable for peptide synthesis. The unique structural features of this compound, such as the terminal alkyne group, provide it with distinct reactivity and selectivity, making it a valuable asset in various research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-6,6-dimethylhept-4-ynoic acid

InChI

InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)

InChI Key

OURDSQVJLLVWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCC(C(=O)O)N

Origin of Product

United States

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